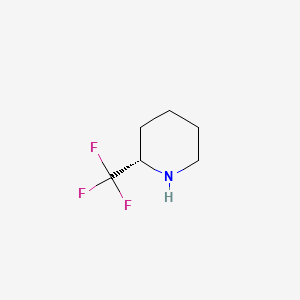

(S)-2-(Trifluoromethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXDEFXCCITWEU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654841 | |

| Record name | (2S)-2-(Trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154727-51-2 | |

| Record name | (2S)-2-(Trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154727-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-2-(Trifluoromethyl)piperidine from (S)-Pipecolic Acid

Abstract

(S)-2-(Trifluoromethyl)piperidine is a privileged chiral scaffold in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group into the piperidine ring, particularly at the C2 position, can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview for the synthesis of enantiomerically pure this compound, utilizing the readily available chiral pool starting material, (S)-pipecolic acid. We will explore both historical and contemporary synthetic strategies, delve into the mechanistic rationale behind experimental choices, and provide detailed protocols for key transformations. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of the 2-Trifluoromethylpiperidine Moiety

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products.[3] The strategic introduction of a trifluoromethyl group imparts unique electronic and steric properties. The CF3 group is highly electronegative and lipophilic, often serving as a bioisostere for other groups while improving a drug candidate's metabolic profile by blocking sites susceptible to oxidative metabolism.[1] Consequently, developing efficient and stereocontrolled routes to building blocks like this compound is of paramount importance.

(S)-Pipecolic acid, a non-proteinogenic amino acid derived from the biosynthesis of L-lysine, serves as an ideal and cost-effective chiral starting material for this purpose.[4][5][6] Its inherent stereochemistry at the C2 position provides a distinct advantage, allowing for the synthesis of the desired enantiomer without the need for chiral resolutions or complex asymmetric catalysis.

Core Synthetic Strategies from Pipecolic Acid

The transformation of the C2-carboxylic acid functionality of pipecolic acid into a trifluoromethyl group is the central challenge. Two primary strategies have been established: direct deoxofluorination and a more versatile multi-step approach involving trifluoromethylation of an imine intermediate.

Strategy A: Direct Deoxofluorination of Pipecolic Acid

The most direct conceptual approach involves the conversion of the carboxylic acid group into a CF3 group. This is achieved using potent deoxofluorinating agents.

Historical Perspective and Mechanistic Rationale: The first reported synthesis of 2-(trifluoromethyl)piperidine from pipecolic acid was achieved by Raash in 1962.[7] This method utilized sulfur tetrafluoride (SF4) in the presence of hydrogen fluoride (HF) at high temperatures.

-

Causality: SF4 is a powerful fluorinating agent capable of converting carbonyls and carboxylic acids directly to geminal difluorides and trifluoromethyl groups, respectively. The reaction proceeds through a series of intermediates, including an acyl fluoride, followed by subsequent fluoride additions and oxygen elimination. However, the reaction requires harsh conditions (high temperature and pressure) and the use of highly toxic and corrosive reagents. The original report cited a very low yield of only 9.6%.[7]

Modern Protocol Improvements: While still reliant on challenging reagents, optimization of this direct approach has been reported. A notable example is found in patent literature, which describes improved conditions leading to a more viable yield.

| Parameter | Raash (1962) | Optimized Patent Protocol |

| Fluorinating Agent | SF4, HF | SF4 |

| Solvent | Not specified | Trichloromethane, Anhydrous HF |

| Temperature | 120 °C | 65 °C |

| Yield | 9.6% | 54.5% |

| Reference | [7] | [8] |

Experimental Protocol: Direct Fluorination (Illustrative)

-

Step 1: Reaction Setup: In a 1L stainless steel autoclave (316L material), 100g of (S)-Pipecolic Acid, 100g of trichloromethane, and 50g of anhydrous hydrofluoric acid are added as a mixed solvent. The mixture is stirred for 15 minutes.[8]

-

Step 2: Addition of SF4: 270g of sulfur tetrafluoride is carefully added to the autoclave.[8]

-

Step 3: Reaction: The autoclave is sealed, and the mixture is heated to 65 °C with stirring for 3 hours.[8]

-

Step 4: Quenching and Work-up: After cooling to room temperature, the byproduct thionyl difluoride and unreacted sulfur tetrafluoride are vented and absorbed in an alkali solution. The reaction solution is carefully poured into ice water.[8]

-

Step 5: Neutralization and Extraction: The aqueous solution is neutralized to a pH of 10 with sodium hydroxide, followed by extraction with chloroform.[8]

-

Step 6: Purification: The combined organic extracts are purified by fractional distillation to yield this compound.[8]

Trustworthiness and Limitations: This direct method, while improved, remains hazardous and requires specialized equipment (autoclave) due to the nature of SF4 and HF. It is generally not suitable for standard laboratory settings or for substrates with sensitive functional groups. The stereochemical integrity at the C2 position is generally retained.

Strategy B: Multi-Step Synthesis via an Imine Intermediate

A more contemporary, flexible, and safer approach involves the stepwise conversion of the carboxylic acid to an aldehyde, followed by the nucleophilic trifluoromethylation of a derived imine or iminium ion. This strategy offers greater control and compatibility with a wider range of functional groups.

Caption: A generalized workflow for the multi-step synthesis of the target compound.

Mechanistic Rationale and Key Steps:

-

N-Protection: The secondary amine of pipecolic acid must be protected to prevent side reactions in subsequent steps. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This choice is critical as it dictates the final deprotection conditions.

-

Carboxylic Acid Reduction: The protected pipecolic acid is reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are effective.

-

Alcohol Oxidation: The primary alcohol is oxidized to the aldehyde. A variety of methods can be employed, such as Swern oxidation, Dess-Martin periodinane (DMP), or pyridinium chlorochromate (PCC), chosen to minimize over-oxidation.

-

Nucleophilic Trifluoromethylation: This is the key bond-forming step. The aldehyde is treated with a nucleophilic trifluoromethyl source. Ruppert's reagent (TMSCF3) is the most common choice, typically activated by a catalytic amount of a fluoride source (e.g., TBAF).[9] The TMSCF3 adds to the aldehyde to form a stable silyl-protected hemiaminal.

-

Deoxygenation: The resulting trifluoromethyl carbinol must be deoxygenated. A common method is the Barton-McCombie deoxygenation, which proceeds via a thiocarbonyl derivative.

-

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, catalytic hydrogenation for Cbz) to yield the final product.

Caption: The key step of nucleophilic addition of a trifluoromethyl anion equivalent.

Experimental Protocol: Multi-Step Synthesis (Illustrative)

-

Step 1: N-Boc Protection: To a solution of (S)-pipecolic acid in 1:1 dioxane/water, add sodium hydroxide followed by di-tert-butyl dicarbonate (Boc2O). Stir at room temperature until completion. Acidify and extract to yield N-Boc-(S)-pipecolic acid.

-

Step 2: Reduction to Alcohol: Dissolve N-Boc-(S)-pipecolic acid in anhydrous THF under an inert atmosphere. Cool to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH3·THF). Allow the reaction to warm to room temperature and stir overnight. Quench carefully with methanol, and perform an extractive work-up to yield N-Boc-(S)-2-(hydroxymethyl)piperidine.

-

Step 3: Swern Oxidation to Aldehyde: In a flask with anhydrous dichloromethane (DCM) under argon at -78 °C, add oxalyl chloride followed by DMSO. After stirring, add a solution of N-Boc-(S)-2-(hydroxymethyl)piperidine in DCM. Stir for 30 minutes, then add triethylamine. Allow the mixture to warm to room temperature. Perform an aqueous work-up and purify by column chromatography to obtain N-Boc-(S)-piperidine-2-carbaldehyde.

-

Step 4: Trifluoromethylation: Dissolve the aldehyde in anhydrous THF at 0 °C under argon. Add Ruppert's reagent (TMSCF3) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF). Stir until TLC indicates consumption of the starting material. Quench with saturated aqueous ammonium chloride and extract. The resulting diastereomeric mixture of alcohols is typically carried forward without separation.

-

Step 5: Deoxygenation (Barton-McCombie): The crude alcohol mixture is converted to a xanthate ester using sodium hydride, carbon disulfide, and methyl iodide. The crude xanthate is then heated in toluene with AIBN (azobisisobutyronitrile) as a radical initiator and tributyltin hydride as the reducing agent. Purification by column chromatography yields N-Boc-(S)-2-(trifluoromethyl)piperidine.

-

Step 6: Deprotection: Dissolve the N-Boc protected product in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid in vacuo. The resulting salt can be neutralized with a base to provide the free amine, this compound.

Trustworthiness and Versatility: This multi-step route is highly reliable, avoids the use of SF4, and is adaptable to a wide range of substrates. Each step utilizes well-established and high-yielding reactions. While longer, it provides greater strategic control and is more amenable to scale-up in a standard chemical laboratory.

Conclusion and Outlook

The synthesis of this compound from (S)-pipecolic acid is a critical transformation for accessing valuable building blocks for drug discovery. While direct deoxofluorination offers the shortest route, its hazardous nature makes it less practical. The multi-step synthesis, proceeding through an aldehyde intermediate and subsequent nucleophilic trifluoromethylation, represents a more robust, safe, and versatile strategy. The principles outlined in this guide, particularly the logic of protecting group manipulation and the choice of modern trifluoromethylation reagents, provide a solid foundation for researchers to successfully synthesize this and related fluorinated heterocyclic compounds. Future advancements may focus on developing catalytic deoxygenative trifluoromethylation methods to further streamline the multi-step sequence.

References

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Retrieved from [Link]

-

ResearchGate. (2015). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Retrieved from [Link]

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. [Diagram]. Retrieved from [Link]

-

Jatoi, W. B., et al. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 843-848. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Retrieved from [Link]

-

ScienceOpen. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. Retrieved from [Link]

-

Bentham Science Publishers. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Retrieved from [Link]

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. ScienceOpen. [Link]

-

Chen, M., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers. [Link]

-

Umemoto, T., & Adachi, K. (n.d.). New Method for Trifluoromethylation of Enolate Anions and Applications to Regio-, Diastereo- and Enantioselective Trifluoromethylation. The Journal of Organic Chemistry. [Link]

-

The Journal of Organic Chemistry. (n.d.). Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. [Link]

-

Liu, Y., et al. (2017). Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli. Microbial Cell Factories, 16(1), 54. [Link]

-

Hu, Y. S., et al. (2024). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Biotechnology and Bioengineering. [Link]

-

Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]

-

Chen, M., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). A versatile route towards 6-arylpipecolic acids. Retrieved from [Link]

- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.

-

Chemical Communications (RSC Publishing). (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. [Link]

-

Wiley Analytical Science. (n.d.). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Retrieved from [Link]

-

ResearchGate. (2008). Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. [Request PDF]. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. [Request PDF]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives | MDPI [mdpi.com]

- 8. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

Asymmetric Synthesis of 2-(Trifluoromethyl)piperidines: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-(trifluoromethyl)piperidine scaffold is a privileged motif in modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The stereochemistry at the C2 position, and often at other positions within the ring, is critical for biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the asymmetric synthesis of these valuable building blocks. We will delve into the mechanistic underpinnings and practical execution of leading methodologies, including catalytic asymmetric hydrogenation, diastereoselective cyclizations using chiral auxiliaries, intramolecular Mannich reactions, and organocatalytic approaches. This guide emphasizes the causality behind experimental choices, providing detailed, self-validating protocols and comparative data to empower the rational design and synthesis of novel chiral 2-(trifluoromethyl)piperidine-containing drug candidates.

Introduction: The Strategic Importance of the 2-(Trifluoromethyl)piperidine Moiety

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties.[1] The CF₃ group is a strong electron-withdrawing group, is highly lipophilic, and can act as a bioisostere for other functional groups. When incorporated into the piperidine ring at the 2-position, it often enhances metabolic stability by blocking α-C-H oxidation and can significantly influence the pKa of the piperidine nitrogen, thereby affecting its interaction with biological targets. Consequently, the development of robust and stereoselective methods for the synthesis of 2-(trifluoromethyl)piperidines is of paramount importance in drug discovery. This guide will explore the key asymmetric strategies that have emerged to address this synthetic challenge.

Catalytic Asymmetric Hydrogenation of Trifluoromethyl-Substituted Pyridinium Salts

One of the most direct and atom-economical methods for the synthesis of chiral piperidines is the asymmetric hydrogenation of the corresponding pyridines. However, the aromaticity of the pyridine ring presents a significant activation barrier. A highly effective strategy to overcome this is the formation of pyridinium salts, which are more susceptible to reduction.[2][3] The electron-withdrawing nature of the trifluoromethyl group further activates the pyridinium ring towards hydrogenation.[4][5]

Mechanistic Rationale and Key Considerations

The iridium-catalyzed asymmetric hydrogenation of pyridinium salts is a powerful tool for establishing multiple stereocenters in a single step.[6][7] The reaction typically proceeds via a precoordination of the iridium catalyst to the pyridinium salt, followed by the sequential delivery of hydride from the metal center and hydrogen gas. The choice of chiral ligand is crucial for achieving high enantioselectivity, as it dictates the facial selectivity of the hydride addition.

DOT Diagram: General Workflow for Asymmetric Hydrogenation

Caption: Workflow for the synthesis of chiral 2-CF3-piperidines via asymmetric hydrogenation.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

The following is a representative protocol adapted from the work of Zhou and coworkers.[4]

Step 1: Synthesis of the N-Benzyl-2-(trifluoromethyl)pyridinium Bromide

-

To a solution of the 2-(trifluoromethyl)pyridine derivative (1.0 equiv) in acetonitrile (0.2 M), add benzyl bromide (1.2 equiv).

-

Stir the mixture at 80 °C for 12-24 hours.

-

Cool the reaction mixture to room temperature and add diethyl ether to precipitate the pyridinium salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to afford the desired pyridinium bromide.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, add [Ir(COD)Cl]₂ (1 mol%) and the chiral phosphine ligand (e.g., (R)-SYNPHOS, 2.2 mol%) to a vial.[3]

-

Add degassed solvent (e.g., a 1:1 mixture of toluene and dichloromethane, 0.08 M).

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

In a separate vial, dissolve the 2-(trifluoromethyl)pyridinium salt (1.0 equiv) in the same solvent.

-

Transfer the substrate solution to an autoclave.

-

Add the catalyst solution to the autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3-5 times).

-

Pressurize the autoclave to 600 psi with hydrogen and stir the reaction at a specified temperature (e.g., 28 °C) for 24 hours.

-

After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting residue is then subjected to a basic workup (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2-(trifluoromethyl)piperidine.

| Entry | Substrate | Ligand | Solvent | Yield (%) | ee (%) | Reference |

| 1 | N-Bn-2-CF3-3-Me-pyridinium·HCl | (R)-DIFLUORPHOS | CH₂Cl₂ | 95 | 90 | [4] |

| 2 | N-Bn-2-Ph-pyridinium·Br | (R)-SYNPHOS | Toluene/CH₂Cl₂ | 93 | 92 | [3] |

| 3 | N-Bn-2-(4-MeOPh)-pyridinium·Br | (R)-SYNPHOS | Toluene/CH₂Cl₂ | 92 | 93 | [3] |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Chiral auxiliaries provide a powerful and reliable method for controlling stereochemistry.[8] By temporarily attaching a chiral moiety to the substrate, one can direct the facial selectivity of a subsequent bond-forming reaction. Evans' oxazolidinones and pseudoephedrine are among the most well-established chiral auxiliaries in asymmetric synthesis.[9][10]

Rationale: Evans Oxazolidinone in Diastereoselective Alkylation

The Evans oxazolidinone auxiliary is particularly effective in directing the stereoselective alkylation of enolates.[9] The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite side. This strategy can be adapted to construct the chiral center at the 2-position of the piperidine ring.

DOT Diagram: Chiral Auxiliary-Mediated Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Sci-Hub. ChemInform Abstract: Enantioselective Synthesis of Trifluoromethyl Substituted Piperidines with Multiple Stereogenic Centers via Hydrogenation of Pyridinium Hydrochlorides. / ChemInform, 2015 [sci-hub.box]

- 6. sci-hub.box [sci-hub.box]

- 7. Iridium‐Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. | Semantic Scholar [semanticscholar.org]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 10. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

Discovery of Novel Bioactive Molecules with (S)-2-(Trifluoromethyl)piperidine: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in a Privileged Scaffold

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has evolved from a niche curiosity to a cornerstone strategy for enhancing pharmacological properties.[1][2][3] The trifluoromethyl (CF3) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's behavior.[4][5] When this powerful functional group is installed upon a piperidine ring—a nitrogenous heterocycle so prevalent in successful pharmaceuticals that it is deemed a "privileged scaffold"—the resulting motif becomes a compelling starting point for drug discovery.[6][7][8]

This guide focuses specifically on the (S)-2-(Trifluoromethyl)piperidine core. Placing the CF3 group at the C2 position, adjacent to the nitrogen, creates a chiral center and imparts a distinct set of physicochemical characteristics that can be leveraged to overcome common drug development hurdles such as metabolic instability and poor bioavailability.[1][4][9] We will dissect the strategic rationale behind using this scaffold, from its synthesis and physicochemical impact to its application in building and screening compound libraries to identify novel, potent, and selective bioactive molecules. This document serves as a technical manual, providing not only the "what" but the critical "why" behind the experimental choices that drive a successful discovery campaign.

Part 1: The this compound Scaffold: A Privileged Motif

Physicochemical Impact of α-Trifluoromethylation

The decision to build a discovery program around the this compound scaffold is rooted in its predictable and advantageous modulation of key drug-like properties. The strong electron-withdrawing nature of the three fluorine atoms creates a powerful inductive effect that is transmitted through the C-C bond to the piperidine nitrogen.

-

Basicity (pKa) Modulation : The most immediate consequence is a significant reduction in the basicity of the piperidine nitrogen. A typical piperidine has a pKa around 11, meaning it is almost fully protonated at physiological pH. The α-CF3 group can lower this pKa by 2-3 units. This is critically important because it reduces the likelihood of non-specific binding to acidic targets (e.g., phospholipids) and can fine-tune the strength of hydrogen bond interactions with the desired biological target.

-

Metabolic Stability : The C-H bond at the α-position to a nitrogen is a common site of metabolic oxidation by cytochrome P450 enzymes. Replacing hydrogen with a robust, sterically demanding CF3 group effectively blocks this metabolic hotspot, which can dramatically increase the metabolic stability and in vivo half-life of a drug candidate.[1][4]

-

Lipophilicity and Permeability : The CF3 group is highly lipophilic (Hansch π value of +0.88), which generally enhances a molecule's ability to cross cellular membranes.[1] This can improve oral bioavailability and, where desired, penetration of the blood-brain barrier.[4]

-

Conformational Control : The steric bulk of the CF3 group can influence the conformational preference of the piperidine ring and restrict the rotation of substituents on the nitrogen, potentially locking the molecule into a more bioactive conformation and improving target affinity and selectivity.

The table below summarizes the comparative impact of the α-CF3 group.

| Property | Unsubstituted Piperidine | This compound | Rationale for Advantage in Drug Design |

| pKa of Nitrogen | ~11.2 | ~8.5 - 9.5 | Reduced non-specific binding; optimized target interactions. |

| Lipophilicity (logP) | ~1.1 | Increased | Enhanced membrane permeability and bioavailability.[1][4] |

| Metabolic Stability | Susceptible to α-oxidation | Highly resistant to α-oxidation | Increased in vivo half-life and reduced metabolic clearance.[4] |

| Stereochemistry | Achiral | Chiral (S-configuration) | Allows for specific, three-dimensional interactions with chiral biological targets. |

Synthetic Strategies for Scaffold Preparation

Access to enantiomerically pure this compound is the essential first step. Various asymmetric synthetic methods have been developed to ensure high stereochemical fidelity, which is crucial as biological targets are chiral and often exhibit stereospecific binding. A common and effective approach involves an intramolecular Mannich-type reaction of enantiopure precursors.[10][11][12]

The diagram below outlines a generalized, conceptual pathway for the asymmetric synthesis of the core scaffold, highlighting the key cyclization step that establishes the critical stereocenter.

Part 2: Discovery of Bioactive Molecules: A Strategic Workflow

With the core scaffold in hand, the next phase involves its elaboration into a diverse library of compounds for biological screening. The workflow is an iterative process of design, synthesis, and testing.

Library Design and Synthesis

The goal is to explore the chemical space around the this compound core. The piperidine nitrogen serves as a primary handle for diversification. Using robust and high-throughput chemistry, various substituents can be installed to probe interactions with different pockets of a biological target.

Protocol 1: Parallel Amide Coupling for Library Synthesis

This protocol describes a standard method for diversifying the scaffold via amide bond formation in a 96-well plate format.

Self-Validation System: The protocol includes control wells (no coupling agent, no amine) to ensure that observed activity is not an artifact of the reagents. Final purity analysis by LC-MS validates the success of the reaction in each well.

Methodology:

-

Preparation: In a 96-well reaction block, add 50 µL of a 0.2 M solution of this compound in anhydrous DMF to each well.

-

Acid Addition: To each well, add 50 µL of a 0.2 M solution of a unique carboxylic acid from a pre-selected building block library in DMF.

-

Coupling Agent: Prepare a master mix of HATU (0.22 M) and DIPEA (0.4 M) in DMF. Add 50 µL of this master mix to each well.

-

Causality Insight: HATU is a highly efficient coupling reagent that minimizes racemization. DIPEA is a non-nucleophilic base used to scavenge the HCl produced, driving the reaction to completion.

-

-

Reaction: Seal the plate and shake at room temperature for 12 hours.

-

Workup: Quench the reaction by adding 100 µL of water to each well. Extract the compounds using an automated liquid-liquid extraction system with ethyl acetate.

-

Analysis & Purification: Evaporate the solvent. Reconstitute the residue in DMSO. Analyze a small aliquot from each well by LC-MS to confirm product formation and purity. The plates are now ready for high-throughput screening.

High-Throughput Screening (HTS) for Hit Identification

HTS is used to rapidly assess the biological activity of the entire synthesized library against a specific target or pathway.

Protocol 2: Cell-Based NF-κB Reporter Assay (HTS)

This assay identifies compounds that inhibit the pro-inflammatory NF-κB signaling pathway.

Self-Validation System: The assay incorporates Z-factor calculation, a statistical measure of assay quality. A Z-factor > 0.5 indicates a robust and reliable screen.

Methodology:

-

Cell Plating: Using an automated dispenser, seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter into 384-well assay plates at a density of 10,000 cells/well. Incubate for 24 hours.

-

Compound Pinning: Use an acoustic liquid handler to transfer 50 nL of each compound from the library plates (prepared in Protocol 1, typically at 10 mM in DMSO) to the cell plates for a final concentration of 10 µM.

-

Control Wells: Dedicate columns for vehicle control (DMSO only) and positive control (a known NF-κB inhibitor).

-

-

Incubation: Incubate the plates for 1 hour at 37°C.

-

Pathway Stimulation: Add TNF-α (a potent NF-κB activator) to all wells except for negative control wells to a final concentration of 10 ng/mL.

-

Causality Insight: TNF-α stimulation activates the pathway, leading to luciferase expression. An effective inhibitor will prevent this.

-

-

Signal Development: Incubate for 6 hours. Add a "one-step" luciferase substrate reagent that lyses the cells and provides the necessary components for the light-producing reaction.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Hit Analysis: Normalize the data to controls. Hits are typically defined as compounds that cause >50% inhibition of the TNF-α-induced signal with low cytotoxicity.

Hit-to-Lead Optimization and SAR

Initial hits from HTS are often moderately potent and may have liabilities. The hit-to-lead stage refines these hits through iterative cycles of chemical synthesis and biological testing to establish a Structure-Activity Relationship (SAR).

An SAR table is crucial for tracking progress.

| Compound ID | R-Group on Amide | IC50 (nM) | Notes |

| HIT-001 | 4-chlorophenyl | 5200 | Initial HTS hit. |

| LEAD-002 | 4-methoxyphenyl | 2100 | Methoxy group improves potency. |

| LEAD-003 | 4-(trifluoromethyl)phenyl | 450 | Electron-withdrawing group is favorable. |

| LEAD-004 | 3,4-dichlorophenyl | 85 | Combination of electronics and sterics is optimal. |

Part 3: Mechanism of Action (MoA) and Target Deconvolution

Once a potent lead compound is developed, it is imperative to confirm it engages the intended biological target within the complex environment of a living cell.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical technique that measures the thermal stabilization of a target protein upon ligand binding.

Self-Validation System: The method includes a vehicle-treated control to establish the baseline melting curve of the target protein. A positive control compound known to bind the target should also be run in parallel.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., a cancer cell line) with either the lead compound (e.g., at 10x IC50) or vehicle (DMSO) for 1 hour.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature (RT) as a non-heated control.

-

Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.

-

Fractionation: Separate the soluble protein fraction (where the target should be) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.

-

Protein Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot or mass spectrometry.

-

Data Analysis: Plot the percentage of soluble protein relative to the RT sample against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable starting point for the discovery of novel bioactive molecules. Its inherent physicochemical properties—namely modulated basicity, enhanced metabolic stability, and favorable lipophilicity—provide a significant advantage in developing drug candidates with improved pharmacokinetic profiles.[1][4] The strategic workflow outlined in this guide, from rational library design and high-throughput screening to rigorous hit-to-lead optimization and target engagement validation, provides a robust framework for success. As medicinal chemistry continues to evolve, this powerful, fluorinated privileged scaffold will undoubtedly serve as the foundation for the next generation of innovative therapeutics targeting a wide range of human diseases.

References

-

ScienceOpen. Synthesis of 2-trifluoromethylated piperidines and azepanes. Available from: [Link]

-

ResearchGate. Asymmetric synthesis of trifluoromethylated piperidines. Available from: [Link]

-

ResearchGate. Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Available from: [Link]

-

ResearchGate. Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. Available from: [Link]

-

Journal of Clinical Medicine of Kazakhstan. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Available from: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

-

ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. Available from: [Link]

-

Bentham Science. Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Available from: [Link]

-

Jatoi, W. B., et al. (2013). Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines. Journal of Fluorine Chemistry, 145, 8–17. Available from: [Link]

-

Sci-Hub. ChemInform Abstract: Asymmetric Synthesis of Trifluoromethyl‐Piperidine Based γ‐Amino Acids and of Trifluoromethyl‐Indolizidines. Available from: [Link]

-

Scilit. ChemInform Abstract: Asymmetric Synthesis of Trifluoromethyl-Piperidine Based γ-Amino Acids and of Trifluoromethyl-Indolizidines. Available from: [Link]

-

ResearchGate. Structure of trifluoromethyl piperidine derivative. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available from: [Link]

-

AABlocks. This compound, min 97%, 250 mg. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Journal of Clinical Medicine of Kazakhstan. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Available from: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

ResearchGate. (A) The trifluoromethyl group in medicinal chemistry. (B).... Available from: [Link]

-

PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sci-hub.box [sci-hub.box]

Biological activity of trifluoromethylpiperidine derivatives.

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpiperidine Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of Fluorine and Nitrogen in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, a privileged scaffold found in a multitude of natural products and FDA-approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with diverse biological targets.[2] Parallel to this, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, has become a transformative tactic in drug design.[4][5] The CF₃ group is far more than a simple methyl bioisostere; its unique electronic properties, high lipophilicity, and exceptional metabolic stability can profoundly enhance a molecule's potency, selectivity, membrane permeability, and pharmacokinetic profile.[4][5][6]

This guide delves into the powerful synergy achieved by combining these two structural motifs. Trifluoromethylpiperidine derivatives represent a class of compounds where the robust, versatile piperidine core is electronically and sterically modulated by the potent trifluoromethyl group. The result is a rich and diverse chemical space teeming with molecules that exhibit a broad spectrum of biological activities. We will explore the synthetic rationale for creating these molecules, dissect their multifaceted pharmacological profiles, and provide actionable insights into their application, from the perspective of a seasoned scientist focused on bridging chemical innovation with tangible biological outcomes.

Part 1: The Synthetic Foundation—Constructing the Trifluoromethylpiperidine Core

The biological utility of any chemical scaffold is fundamentally enabled by its synthetic accessibility. The construction of the trifluoromethylpiperidine core is a challenge that organic chemists have met with a variety of elegant strategies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry, which are critical for targeted biological activity.

Key Synthetic Strategies:

-

Modification of Pre-existing 6-Membered Rings: This is a direct and common approach.

-

From Pipecolic Acid: The inaugural synthesis of 2-(trifluoromethyl)piperidine involved the treatment of the sodium salt of pipecolic acid with sulfur tetrafluoride (SF₄), directly converting the carboxylic acid to a CF₃ group.[6][7]

-

From δ-Lactams: Readily available δ-lactams can be transformed into α-trifluoromethylpiperidines. A key intermediate is the corresponding imine, which can be reduced to yield the desired piperidine ring.[6]

-

From Pyridines: The reduction of trifluoromethyl-substituted pyridines or pyridinones is a powerful method for accessing a wide array of derivatives.[6][7][8]

-

-

De Novo Ring Construction via Cyclization: Building the ring from acyclic precursors offers great flexibility.

-

Intramolecular Condensation: Linear δ-aminoesters can be cyclized under basic conditions to form a trifluoromethyl-substituted lactam, which is then reduced to the piperidine.[6]

-

Electrophilic-Induced Cyclization: Amino-iodo cyclization of unsaturated imines provides a pathway to functionalized 2-trifluoromethylpipecolic acid derivatives.[6]

-

A summary of these convergent synthetic pathways is illustrated below. The ability to access diverse substitution patterns is paramount for structure-activity relationship (SAR) studies.

Caption: Major synthetic routes to the trifluoromethylpiperidine core.

Part 2: A Spectrum of Biological Activity—Therapeutic Frontiers

The introduction of the CF₃ group onto the piperidine scaffold unlocks a vast array of pharmacological activities. The group's ability to modulate pKa, improve metabolic stability against oxidative enzymes, and enhance binding through lipophilic and electrostatic interactions allows these derivatives to be tailored for a wide range of biological targets.

Central Nervous System (CNS) Agents

Penetrating the blood-brain barrier (BBB) is a formidable challenge in CNS drug discovery.[9] The properties imparted by the CF₃ group—namely increased lipophilicity—can significantly improve a compound's ability to cross this barrier.[5]

-

Schizophrenia and Glycine Transporter 1 (GlyT1) Inhibition: A novel class of potent GlyT1 inhibitors has been developed based on a trifluoromethylpyridine-carboxamide scaffold linked to a piperidine moiety.[10] One such compound, 7w , demonstrated a powerful GlyT1 inhibitory activity with an IC₅₀ of 1.8 nM.[10] By inhibiting glycine reuptake in the brain, these compounds enhance N-methyl-D-aspartate (NMDA) receptor function, a key therapeutic strategy for addressing the negative symptoms of schizophrenia. The trifluoromethyl group was critical for achieving this high potency.[10]

-

Neuropsychopharmacology and Serotonin Receptor Modulation: Long-chain arylpiperazines are classic scaffolds for targeting serotonin receptors.[11] Derivatives containing a meta-trifluorophenylpiperazine moiety have been investigated as dual 5-HT₁ₐ agonists and 5-HT₂ₐ antagonists, with applications as antidepressants and antipsychotics.[11]

Caption: Role of lipophilicity in crossing the blood-brain barrier.

Anticancer Agents

The piperidine scaffold is prevalent in anticancer drug design, and its trifluoromethylated derivatives have shown significant promise.[1][12]

-

Potent Cytotoxicity: A series of novel vindoline-piperazine conjugates, where the piperazine ring is attached to a trifluoromethylbenzyl group, exhibited outstanding antiproliferative activity across the NCI-60 human tumor cell line panel.[13][14] Compound 23 , for instance, was particularly effective against the MDA-MB-468 breast cancer cell line with a growth inhibition (GI₅₀) value of 1.00 μM.[13][14]

-

Kinase Inhibition: The trifluoromethyl group is a key feature in several FDA-approved kinase inhibitors.[4][15] Alpelisib, a PI3K inhibitor, contains a trifluoromethyl-substituted pyridine.[4] This design principle extends to trifluoromethylpiperidine derivatives, which are being explored for their ability to inhibit signaling pathways crucial for cancer cell proliferation and survival.[15] For example, 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be a highly active compound in the NCI-60 screen.[15]

Antiviral and Antimicrobial Activity

The unique properties of these derivatives also lend themselves to combating infectious agents.

-

Plant Activators: In agriculture, novel trifluoromethyl pyridine piperazine derivatives have been developed as plant activators to combat viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[16] These compounds were shown to induce systemic acquired resistance (SAR) in plants by triggering defense pathways, with some derivatives showing protective activity superior to commercial standards.[16]

-

Broad-Spectrum Antimicrobials: The piperidine nucleus is a component of many antimicrobial agents.[1] The incorporation of a CF₃ group can enhance efficacy. Studies have shown that functionalized piperidines exhibit potent activity against various fungal strains, including Aspergillus flavus and Candida species.[1]

Part 3: Structure-Activity Relationships (SAR)—Decoding the Design

Understanding the relationship between a molecule's structure and its biological activity is the essence of medicinal chemistry.[17] For trifluoromethylpiperidine derivatives, SAR studies reveal how subtle changes in the molecule can lead to dramatic differences in potency and selectivity.

The key to a successful SAR campaign is systematic modification. By varying the position of the CF₃ group, altering substituents on other parts of the piperidine ring, and modifying any appended aromatic systems, chemists can map the pharmacophore and optimize for the desired biological effect.[12][18]

| Derivative Class | Target | Key SAR Insight | IC₅₀ / GI₅₀ Range | Reference |

| Pyridinyl-Piperidinyl-Methyl Carboxamides | GlyT1 (CNS) | A 4-trifluoromethyl substituent on the pyridine ring was optimal for potent inhibition. | 1.8 nM (for compound 7w) | [10] |

| Vindoline-Piperazine Conjugates | Breast Cancer (MDA-MB-468) | A 4-(trifluoromethyl)benzyl group on the piperazine moiety conferred the highest potency. | 1.00 µM (for compound 23) | [13][14] |

| Pyrimidine-Dione Derivatives | Colorectal Cancer (SW480) | Substitution with a 4-aminopiperidin-1-yl group led to potent cytotoxicity. | 15.70 µM (for compound 5h) | [1] |

| Thiazolo[4,5-d]pyrimidines | NCI-60 Panel | A 7-chloro substitution combined with a phenyl group at position 3 was most active. | Low micromolar range | [15] |

| Table 1: Summary of Structure-Activity Relationship data for selected trifluoromethylpiperidine derivatives. |

Part 4: Field-Proven Methodologies—From Synthesis to Screening

To translate chemical concepts into tangible data, robust and reproducible experimental protocols are essential. This section provides a self-validating framework for both the synthesis and biological evaluation of a representative trifluoromethylpiperidine derivative.

Representative Synthesis Protocol: Synthesis of an α-Trifluoromethyl Piperidine via Imine Reduction

This protocol is adapted from established methods for converting δ-lactams to the corresponding piperidines.[6] The causality is clear: the lactam is activated to form an intermediate imine, which is then selectively reduced.

Objective: To synthesize 2-(Trifluoromethyl)piperidine from 2-piperidone.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 2-piperidone (1.0 eq) in anhydrous toluene.

-

Activation: Add triflic anhydride (Tf₂O) (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. This generates the reactive triflate intermediate.

-

Formation of the Vilsmeier-Haack type reagent: In a separate flask, add Ruppert-Prakash reagent (TMSCF₃) (1.5 eq) to a solution of potassium fluoride (KF) (0.2 eq) in anhydrous DMF. This pre-formation step is crucial for efficient trifluoromethylation.

-

Trifluoromethylation: Add the solution from Step 3 to the reaction mixture from Step 2 at 0 °C. Stir the reaction at room temperature overnight. The progress can be monitored by TLC or LC-MS. This step forms the key 2-trifluoromethyl-3,4,5,6-tetrahydropyridine intermediate.

-

Reduction: After confirming the formation of the imine, cool the reaction to 0 °C. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise. The choice of a mild reducing agent is critical to avoid over-reduction. Allow the reaction to stir at room temperature for 4 hours.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-(Trifluoromethyl)piperidine. Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Biological Assay Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxicity of a synthesized compound against a cancer cell line. The system is self-validating through the inclusion of positive and negative controls.

Objective: To determine the GI₅₀ (concentration causing 50% growth inhibition) of a test compound on the MCF-7 breast cancer cell line.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well flat-bottom microplate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours under the same conditions as Step 1.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The fusion of the trifluoromethyl group with the piperidine scaffold has created a class of molecules with immense therapeutic potential. From modulating complex neurological pathways in the CNS to inhibiting the proliferation of aggressive cancer cells, these derivatives have demonstrated a remarkable breadth of biological activity. The synthetic accessibility, coupled with the profound and tunable effects of the CF₃ group, ensures that this chemical space will continue to be a fertile ground for drug discovery.

Future research will likely focus on achieving greater selectivity for specific biological targets, exploring novel substitution patterns, and developing catalytic, enantioselective synthetic methods to access chirally pure compounds more efficiently.[6] As our understanding of disease biology deepens, the trifluoromethylpiperidine core stands ready as a versatile and powerful platform for designing the next generation of targeted therapeutics.

References

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]

-

Abdelshaheed, M., Mamdouh, I., El-Subbagh, H., & Youssef, K. M. (2024). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Naeem, N., Mughal, E. U., Shakoor, B., Sadiq, A., & Yetişsin, F. (2025). Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. Future Medicinal Chemistry. [Link]

-

Shafi, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4970. [Link]

-

Shimizu, M., & Hiyama, T. (2005). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 30(4), 351-358. [Link]

-

Wang, Z., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1048805. [Link]

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. ScienceOpen. [Link]

-

Kiss, L., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(17), 5462. [Link]

-

Nakazato, A., et al. (2016). Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Chemical & Pharmaceutical Bulletin, 64(9), 1321-1337. [Link]

- N/A

-

Postigo, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

- N/A

-

Kiss, L., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]

-

Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]

-

Kciuk, M., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(6), 4593-4613. [Link]

-

Wujec, M., et al. (2022). Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate. [Link]

- N/A

- N/A

- N/A

-

Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design Org. [Link]

-

El-Gazzar, M. G., et al. (2023). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

-

Frolov, A. S., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

- N/A

- N/A

- N/A

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Central nervous system drugs [chemdiv.com]

- 10. Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. researchgate.net [researchgate.net]

Investigating the pharmacology of (S)-2-(Trifluoromethyl)piperidine analogs.

An In-Depth Technical Guide to the Pharmacology of (S)-2-(Trifluoromethyl)piperidine Analogs

Introduction: Merging a Privileged Scaffold with a Powerhouse Substituent

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] Its three-dimensional structure and versatile synthetic handles have made it a cornerstone in the design of numerous pharmaceuticals across a wide spectrum of therapeutic areas.[1] Concurrently, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, has become a transformative strategy in modern drug discovery.[3] The CF3 group is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, membrane permeability, and target binding affinity.[3][4][5][6]

The convergence of these two powerful elements gives rise to this compound, a chiral building block of significant interest. Analogs derived from this core structure are being actively investigated for their potential to address complex diseases, with a particular focus on neurological disorders where properties like blood-brain barrier penetration are paramount.[3][7] This guide serves as a technical resource for researchers and drug development professionals, offering a deep dive into the synthesis, diverse pharmacological targets, structure-activity relationships (SAR), and essential experimental workflows for the characterization of this compound analogs.

Synthetic Strategy: Accessing the Chiral Core

The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, enantioselective synthesis of the this compound core is a prerequisite for meaningful pharmacological investigation. Several synthetic strategies have been developed to access this scaffold and its derivatives. Common approaches include multi-step syntheses starting from readily available chiral precursors like pipecolic acid or employing stereospecific ring-expansion reactions of smaller, trifluoromethylated heterocycles such as pyrrolidines.[4][8] The Mannich reaction has also proven effective for introducing the trifluoromethyl group at the α-position to the nitrogen in piperidine-based alkaloids.[5]

The general workflow involves establishing the core trifluoromethyl-piperidine structure, followed by diversification through substitution on the piperidine nitrogen or other positions on the ring to generate a library of analogs for screening.

Caption: High-level workflow for the synthesis and diversification of this compound analogs.

The Pharmacological Landscape: A Multi-Target Profile

Piperidine derivatives are known to interact with a vast array of biological targets, exhibiting activities ranging from anticancer and antimicrobial to anti-Alzheimer's effects.[1][9][10] The introduction of the α-trifluoromethyl group refines and directs this activity, making these analogs particularly suited for targeting enzymes and central nervous system (CNS) receptors.

Key biological target classes for this compound analogs include:

-

CNS Receptors: The lipophilic nature of the CF3 group can improve blood-brain barrier permeability, a critical factor for CNS-acting drugs.[3] Targets in this class include N-Methyl-D-aspartate (NMDA) receptors, dopamine (D2L, D4.2) and serotonin (5-HT2A) receptors, and histamine H3 receptors.[11][12][13][14]

-

Transporters: Glycine transporter 1 (GlyT-1) is a key target for modulating NMDA receptor activity, and specific trifluoromethylpiperidine derivatives have been designed as inhibitors.[15]

-

Enzyme Inhibition: These analogs have shown potential as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease, as well as other enzymes like pancreatic lipase.[9][16][17]

-

Other Targets: Research has also explored these compounds as Gonadotropin-Releasing Hormone (GnRH) antagonists and even as potential anti-infective agents against pathogens like Chlamydia trachomatis.[18][19]

Caption: Major biological target classes for this compound analogs.

Decoding the Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.[20] For this compound analogs, SAR exploration focuses on understanding the contribution of the core scaffold and its substituents.

-

The α-Trifluoromethyl Group: This group is not merely a placeholder. Its strong electron-withdrawing nature and steric bulk directly influence how the molecule fits into a binding pocket. It can enhance binding affinity through favorable hydrophobic interactions and increase metabolic stability by shielding the adjacent C-H bond from enzymatic oxidation.[3][6] In one study on GnRH antagonists, placing a CF3 group at this position was shown to reduce the clearance rate and increase oral bioavailability.[19]

-

N-Substituent: The substituent on the piperidine nitrogen is a primary point of diversification and is critical for defining target selectivity and potency. For example, in a series of naphthamides, a benzyl moiety on the nitrogen was found to be optimal for interaction with D4.2 and 5-HT2A receptors.[11]

-

Ring Substitutions: Modifications at other positions on the piperidine ring (C3, C4, C5) allow for fine-tuning of the molecule's properties, including polarity, conformation, and the introduction of additional vectors for target interaction.[21][22]

Caption: Key modification points (R₁-R₄) for SAR studies on the 2-CF₃-piperidine scaffold.

| Modification Point | Observation | Implication | Reference(s) |

| C2-CF₃ Group | Shields the α-position from metabolism. | Increased metabolic stability and bioavailability. | [19] |

| Provides a bulky, lipophilic substituent. | Enhances hydrophobic interactions in binding pockets. | [3][6] | |

| N₁-Substituent (R₁) | A benzyl group improved affinity for D₄.₂ and 5-HT₂A receptors. | Crucial for receptor selectivity and potency. | [11] |

| Linker length between piperidine and an aryl group affects affinity. | Optimizing linker length is key for target engagement. | [11] | |

| Ring Substituents (R₂-R₄) | The pattern of substitution dictates binding affinity and selectivity. | Fine-tunes physicochemical properties and target interactions. | [21] |

Core Experimental Protocols for Pharmacological Evaluation

A rigorous and systematic experimental approach is essential to accurately characterize the pharmacological profile of novel analogs. The following protocols represent self-validating systems for obtaining reliable in vitro and in vivo data.

In Vitro Protocol 1: Receptor Binding Affinity (Ki Determination)

This protocol determines a compound's affinity for a specific receptor target using a competitive radioligand binding assay.

Objective: To calculate the inhibitory constant (Ki) of a test analog for a target receptor (e.g., Dopamine D4.2).

Methodology:

-

Preparation of Reagents:

-

Cell Membranes: Prepare membranes from cells stably expressing the human D4.2 receptor. Resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand: Prepare a working solution of a high-affinity radioligand, such as [³H]-Spiperone. The final concentration should be near its Kd value for the receptor.

-

Test Compounds: Prepare serial dilutions of the this compound analogs in the assay buffer.

-

Non-Specific Binding Control: Use a high concentration of a known, non-labeled D4.2 antagonist (e.g., haloperidol) to determine non-specific binding.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or a concentration of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in vitro binding studies of substituted piperidine naphthamides. Part I: Influence of the substitution on the basic nitrogen and the position of the amide on the affinity for D2L, D4.2, and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-chloro-N-((S)-((S)-1-[11C]methylpiperidine-2-yl)(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide ([11C]SA1) and derivatives - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 21. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) studies of (S)-2-(Trifluoromethyl)piperidine derivatives.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (S)-2-(Trifluoromethyl)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the this compound Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] The introduction of a trifluoromethyl (CF3) group, particularly at the C2 position in the (S)-configuration, bestows unique and advantageous properties upon this already valuable core. The CF3 group is a powerful modulator of a molecule's physicochemical profile; it can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability by increasing lipophilicity.[4][5]

This guide serves as a technical deep-dive into the structure-activity relationship (SAR) studies of this compound derivatives. As a senior application scientist, the goal is not merely to list facts but to explain the underlying causality behind experimental choices and to provide a framework for the rational design of novel therapeutics based on this potent scaffold. We will explore the synthesis of the core structure, dissect the impact of specific structural modifications on biological activity, provide validated experimental protocols, and illustrate the logical workflows inherent to a successful SAR campaign.

Part 1: Synthesis and Chemical Derivatization

A robust and stereoselective synthetic route to the this compound core is the essential starting point for any SAR investigation. The challenge lies in controlling the stereocenter at the C2 position. Various strategies have been developed, often starting from precursors like pipecolic acid or substituted pyridines.[4][6]

A generalized synthetic workflow can be outlined as follows:

-

Precursor Assembly : Construction of a suitable six-membered nitrogen-containing ring, such as a tetrahydropyridine, often via multi-component reactions like the Mannich reaction, which is effective for introducing the trifluoromethyl group.[5][7]

-

Asymmetric Reduction : The critical step of establishing the (S)-stereochemistry. This is typically achieved through catalytic asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) that preferentially forms one enantiomer.

-